2-(1-Hydroxyethyl)-4-methoxybenzoxazole
Description
2-(1-Hydroxyethyl)-4-methoxybenzoxazole is a benzoxazole derivative characterized by a hydroxyethyl substituent at position 2 and a methoxy group at position 4 of the benzoxazole core. Benzoxazole derivatives are heterocyclic compounds of significant interest due to their diverse pharmacological and material science applications.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
1-(4-methoxy-1,3-benzoxazol-2-yl)ethanol |
InChI |
InChI=1S/C10H11NO3/c1-6(12)10-11-9-7(13-2)4-3-5-8(9)14-10/h3-6,12H,1-2H3 |
InChI Key |
TTWQNTPCJXMFAN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(O1)C=CC=C2OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound | Core Structure | Substituents | Key Properties |
|---|---|---|---|
| This compound | Benzoxazole | 2-(hydroxyethyl), 4-methoxy | Polar, H-bond donor, electron-rich |
| 4-Azidomethyl-benzoxadiazole (II) | Benzoxadiazole | Azidomethyl | Reactive for bioconjugation, less polar |
| Ethyl-2-(5-benzoxazol-2-ylamine)-1H-tetrazol-1-yl acetate | Benzoxazole + tetrazole | Tetrazole, ester linkage | Antibacterial, aromatic nitrogen-rich |
| 2-(4-Methylbenzyl)benzo[d]oxazole | Benzoxazole | 4-methylbenzyl | Lipophilic, enhanced membrane permeation |
Pharmacological and Physicochemical Properties
- Bioactivity : Tetrazole-containing benzoxazoles () exhibit broad-spectrum antimicrobial activity, likely due to the tetrazole’s aromatic nitrogen system. In contrast, the hydroxyethyl group in this compound may favor interactions with hydrophilic targets (e.g., enzymes with polar active sites) .
- Solubility : The hydroxyethyl and methoxy groups enhance aqueous solubility compared to methylbenzyl-substituted analogs (), which prioritize lipid solubility .
- Synthetic Complexity : Introducing hydroxyethyl groups may require protective strategies (e.g., acetyl protection during synthesis) to prevent undesired side reactions, whereas methylbenzyl or azidomethyl groups are more straightforward to install .
Structure-Activity Relationship (SAR) Insights
- Hydroxyethyl vs. Methylbenzyl : The hydroxyethyl group’s polarity improves solubility but may reduce blood-brain barrier penetration compared to lipophilic methylbenzyl analogs .
- Methoxy vs. Azido : The methoxy group stabilizes the benzoxazole ring via electron donation, whereas azido groups enable modular functionalization but introduce instability under certain conditions (e.g., UV light) .
- Tetrazole Integration : Tetrazole rings () enhance bioactivity through nitrogen-mediated interactions but increase molecular weight and synthetic complexity compared to simpler hydroxyethyl substitutions .
Research Findings and Implications
- Therapeutic Potential: Analogous tetrazole-benzoxazole hybrids () show promise as antimicrobial agents, indicating that this compound could be optimized for similar applications with improved solubility .
- Synthetic Routes : Methylbenzyl-substituted benzoxazoles () are synthesized via straightforward alkylation, whereas hydroxyethyl groups may require more nuanced approaches, such as reductive amination or hydroxylation .
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